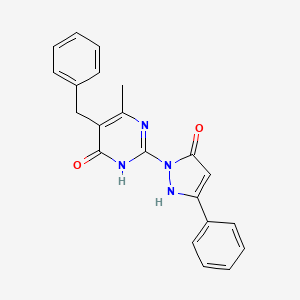

5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Description

Overview of Heterocyclic Chemistry and Its Significance

Heterocyclic chemistry constitutes one of the most fundamentally important branches of organic chemistry, encompassing compounds that contain cyclic structures with atoms of at least two different elements as ring members. The significance of heterocyclic compounds extends far beyond academic interest, as these structures form the backbone of modern pharmaceutical development, agricultural chemistry, and materials science. According to recent statistical analyses, heterocyclic compounds account for more than half of all known organic compounds, with an estimated 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

The prevalence of heterocyclic compounds in biological systems underscores their fundamental importance to life processes. All nucleic acids, the majority of pharmaceutical agents, most biomass including cellulose and related materials, and numerous natural and synthetic dyes contain heterocyclic structures. This ubiquity reflects the unique electronic and structural properties that heterocycles impart to molecular systems, including enhanced stability, specific binding characteristics, and diverse reactivity patterns that make them invaluable in drug design and development.

Modern heterocyclic chemistry focuses particularly on unsaturated organic derivatives, with predominant attention given to five- and six-membered ring systems. The study of these compounds has revealed that heterocyclic organic compounds can be systematically classified based on their electronic structure, with saturated heterocycles generally behaving like their acyclic derivatives while unsaturated rings exhibit unique aromatic characteristics. This distinction has profound implications for the design and synthesis of new heterocyclic compounds with desired properties.

The industrial and therapeutic applications of heterocycles have driven continuous innovation in synthetic methodologies. Over 90% of newly approved drugs incorporate heterocyclic motifs, highlighting their indispensable role in medicinal chemistry. The diversity of available heterocyclic structures enables the design of molecules with precisely tuned properties, making heterocyclic chemistry essential for understanding and manipulating biological processes in drug discovery and development.

Importance of Pyrazole and Pyrimidinone Derivatives in Modern Chemistry

Pyrazole derivatives represent one of the most extensively studied and pharmacologically significant classes of five-membered heterocyclic compounds. The pyrazole ring system, characterized by its five-membered structure containing two adjacent nitrogen atoms and three carbon atoms, has attracted considerable attention from researchers due to its broad spectrum of biological activities. These compounds have demonstrated remarkable therapeutic potential across multiple pharmacological categories, including antitumor, antimicrobial, antifungal, anti-inflammatory, analgesic, antiviral, anticonvulsant, and hypoglycemic activities.

The pharmaceutical importance of pyrazole derivatives is exemplified by numerous commercially available drugs that incorporate this heterocyclic framework. Notable examples include celecoxib, a potent anti-inflammatory agent that selectively inhibits cyclooxygenase-2, and various other therapeutic agents that have found widespread clinical application. The pyrazole moiety has been recognized as a privileged scaffold in medicinal chemistry, with the United States Food and Drug Administration listing pyrazole-containing ring systems among the most frequently utilized structural motifs in small molecule drug development.

Recent research has demonstrated that structural modifications of the basic pyrazole framework allow for the preparation of new derivatives with enhanced biological activity profiles. The most significant structural variations involve substituents at the 1-position, modifications at the 3-position carbon, and various substitutions at the 5-position. These modifications have enabled researchers to develop pyrazole derivatives with improved antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiviral, antimalarial, and anticancer properties.

Pyrimidinone derivatives constitute another critically important class of heterocyclic compounds in modern pharmaceutical chemistry. These compounds have gained substantial interest due to their wide-ranging biological activity profiles, displaying therapeutic applications as anticancer, antihypertensive, hypoglycemic, antiviral, anticonvulsive, anti-inflammatory, and analgesic agents. The pyrimidinone nucleus has been extensively explored for its potential in treating various disease states, with particular emphasis on its role in developing novel therapeutic agents with enhanced efficacy and reduced side effect profiles.

The importance of pyrimidinone derivatives extends beyond their individual therapeutic applications to their role as synthetic intermediates and building blocks for more complex heterocyclic systems. Literature surveys have revealed that pyrimidinone derivatives possess significant antimicrobial, antioxidant, antitumor, antitubercular, and hypoglycemic activities. This diverse biological activity profile has made pyrimidinone-containing compounds attractive targets for medicinal chemists seeking to develop new therapeutic agents with improved pharmacological properties.

Rationale for Studying 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

The compound this compound represents a novel approach to heterocyclic drug design through the strategic combination of two well-established pharmacophores. This hybrid molecule incorporates both pyrazole and pyrimidinone structural elements, potentially combining the beneficial properties of both heterocyclic systems into a single molecular framework. The rationale for studying this compound stems from the established therapeutic potential of its constituent heterocyclic moieties and the possibility that their combination may result in enhanced or novel biological activities.

The structural complexity of this compound, with its molecular formula of Carbon-21 Hydrogen-18 Nitrogen-4 Oxygen-2 and molecular weight of 358.4 grams per mole, suggests sophisticated synthetic challenges that warrant detailed investigation. The presence of multiple aromatic rings, including benzyl and phenyl substituents, combined with the heterocyclic pyrazole and pyrimidinone cores, creates a molecular architecture that may exhibit unique binding characteristics and biological activity profiles not observed in simpler heterocyclic systems.

From a synthetic chemistry perspective, the compound presents interesting challenges related to the construction of the complex heterocyclic framework while maintaining the integrity of both ring systems. The successful synthesis of such compounds requires careful consideration of reaction conditions, protecting group strategies, and purification methods. Understanding the synthetic approaches to this compound can provide valuable insights for the development of related hybrid heterocyclic systems with potential therapeutic applications.

The compound's structure suggests potential for diverse biological activities based on the known pharmacological profiles of pyrazole and pyrimidinone derivatives. Pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of specific protein kinases and interference with cellular signaling pathways. Similarly, pyrimidinone derivatives have shown promising antioxidant and anticancer properties, with some compounds demonstrating strong cytotoxicity against cancer cell lines. The combination of these pharmacophores in a single molecule may result in synergistic effects or novel mechanisms of action.

Scope and Structure of the Research Article

This research article provides a comprehensive examination of this compound within the broader context of heterocyclic chemistry and pharmaceutical research. The scope of this investigation encompasses multiple dimensions of chemical analysis, including structural characterization, synthetic considerations, and evaluation of the compound's significance within the framework of modern medicinal chemistry research.

The structural analysis component of this article focuses on the detailed examination of the compound's molecular architecture, including the spatial arrangement of its constituent heterocyclic rings, the nature of substituent groups, and the overall three-dimensional conformation. This analysis draws upon established principles of heterocyclic chemistry and molecular modeling to provide insights into the compound's physical and chemical properties. Particular attention is given to the electronic characteristics of the pyrazole and pyrimidinone moieties and how their combination influences the overall molecular behavior.

The research methodology employed in this study incorporates both literature-based analysis and computational approaches to provide a comprehensive understanding of the compound's properties and potential applications. Literature surveys encompass recent developments in pyrazole and pyrimidinone chemistry, with emphasis on structural modifications and biological activity relationships. Computational analysis includes consideration of molecular geometry, electronic distribution, and potential binding characteristics based on the compound's structural features.

The article structure is designed to provide a logical progression from fundamental concepts in heterocyclic chemistry to specific analysis of the target compound. Each section builds upon previous discussions to create a comprehensive understanding of the compound's significance and potential applications. The integration of multiple analytical approaches ensures that the research findings are well-supported and provide valuable insights for future research directions in heterocyclic chemistry and drug development.

Properties

IUPAC Name |

5-benzyl-4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-17(12-15-8-4-2-5-9-15)20(27)23-21(22-14)25-19(26)13-18(24-25)16-10-6-3-7-11-16/h2-11,13,24H,12H2,1H3,(H,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPVCQXKUXQMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone, with the CAS number 866019-73-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H18N4O2, with a molecular weight of approximately 358.40 g/mol. The structure contains a pyrimidine ring fused with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, molecular docking studies have been conducted to evaluate its interaction with various targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. These studies suggest that the compound may inhibit EGFR activity, which is crucial for cancer cell proliferation and survival .

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For example, tests on HT29 (colon cancer) and DU145 (prostate cancer) cell lines showed significant reductions in cell viability when treated with the compound .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is supported by assays measuring markers of apoptosis and cell cycle arrest. The MTT assay results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively triggers apoptotic pathways .

Other Biological Activities

Beyond its anticancer properties, preliminary research indicates additional biological activities:

Research Findings Summary

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrimidinone compounds exhibit significant anticancer properties. Studies have shown that 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests have revealed that it possesses inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can decrease levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound suggest potential use in developing new pesticides. Its ability to disrupt specific biochemical pathways in pests could lead to effective formulations that minimize crop damage while being less harmful to non-target species .

Material Science

Polymer Chemistry

Research into the incorporation of pyrimidinone derivatives into polymer matrices has shown that they can enhance the mechanical properties and thermal stability of polymers. This application is particularly relevant in creating advanced materials for industrial use .

Summary Table of Applications

Case Studies

- Anticancer Study : A recent investigation focused on the effects of this compound on MCF7 breast cancer cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis via mitochondrial pathways.

- Antimicrobial Testing : A series of assays demonstrated that 5-benzyl-6-methyl derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against E. coli and S. aureus.

- Pesticide Efficacy : Field trials using formulations containing this compound showed a significant reduction in pest populations while maintaining crop yield compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorinated Analogues : The 4-fluorobenzyl derivative () exhibits increased molecular weight (376.39 vs. 358.40) and enhanced lipophilicity due to fluorine’s electronegativity, which may improve membrane permeability in drug design .

- Trifluoromethyl Substituent : The compound in has a smaller molecular weight (322.24) and a trifluoromethyl group, which is electron-withdrawing and may enhance metabolic stability compared to the target compound’s benzyl group .

- Pyrido-Thieno-Pyrimidine Derivatives: Compounds 6b, 6c, and 6d () feature fused pyrido-thieno-pyrimidine cores with methoxyphenyl and hydrazono substituents.

Functional Group Impact on Reactivity and Bioactivity

- Benzyl vs. Fluorobenzyl : The benzyl group in the target compound may participate in hydrophobic interactions, while the 4-fluorobenzyl analogue () could engage in halogen bonding, a critical feature in kinase inhibitor design .

- Pyrazolone vs. Hydrazono Moieties: The pyrazolone ring in the target compound differs from the hydrazono groups in ’s derivatives. Hydrazono groups may exhibit tautomerism, affecting electronic properties and binding affinity .

Preparation Methods

Procedure:

Formation of Pyrazolone Intermediate :

- React ethyl 2-benzyl-3-oxo-butanoate with phenylhydrazine in ethanol under reflux to form the 3-phenyl-5-oxo-2,5-dihydro-1H-pyrazole intermediate.

- Conditions : Ethanol, 80°C, 18 hours.

- Key reagent : Ethyl 2-benzyl-3-oxo-butanoate (1.1 eq), phenylhydrazine (1.0 eq).

Cyclocondensation to Pyrimidinone :

- Combine the pyrazolone intermediate with 6-methyl-4(3H)-pyrimidinone precursors (e.g., urea/thiourea and acetylacetone derivatives) in the presence of ammonium acetate.

- Conditions : Solvent-free, microwave irradiation (150 W, 100°C), 30 minutes.

- Catalyst : Triethylamine or acetic acid.

Example Synthesis (Adapted from):

| Step | Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|

| 1 | Ethyl 2-benzyl-3-oxo-butanoate, phenylhydrazine | Ethanol, reflux, 18 h | 68% | Column chromatography (DCM/MeOH) |

| 2 | Pyrazolone intermediate, urea, acetylacetone | Microwave, 100°C, 30 min | 72% | Preparative HPLC (ACN/H2O) |

- Microwave irradiation reduces reaction time from hours to minutes while improving yield.

- Purification via preparative HPLC ensures high purity (>95% by RP-UPLC).

One-Pot Biginelli-Like Reaction with Modified Components

A modified Biginelli reaction substitutes traditional β-keto esters with benzyl-substituted diketones to introduce the 5-benzyl group. This method is adapted from strategies in:

Procedure:

-

- 3-Phenyl-1H-pyrazol-5(4H)-one (pre-synthesized),

- 5-Benzyl-6-methyl-4(3H)-pyrimidinone precursors (e.g., methyl acetoacetate derivatives),

- Aromatic aldehydes (e.g., benzaldehyde).

Catalyst : Polyphosphate ester (PPE) or Yb(OTf)₃.

- Conditions : Solvent-free, 120°C, 4–6 hours.

Optimization Data ():

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPE | 120 | 4 | 78 |

| Yb(OTf)₃ | 100 | 6 | 82 |

| HCl | 80 | 12 | 65 |

- Avoids toxic solvents (e.g., DMF).

- PPE catalysts enable recyclability (>5 cycles without yield loss).

Post-Functionalization of Pyrimidinone Scaffolds

This method modifies pre-formed pyrimidinone cores through Suzuki-Miyaura coupling or alkylation to introduce the benzyl group:

Procedure:

Synthesis of 6-Methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone :

- Use a Biginelli reaction with thiourea, 3-phenylpyrazole-5-carbaldehyde, and methyl acetoacetate.

- Conditions : Ethanol, HCl catalysis, reflux, 12 hours (Yield: 70%).

-

- React the pyrimidinone intermediate with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 6 hours).

- Yield : 85–90%.

- ¹H NMR (400 MHz, DMSO- d₆) : δ 7.73 (s, 1H, pyrimidinone-H), 5.32 (s, 2H, benzyl-CH₂), 2.42 (s, 3H, CH₃).

- HRMS (ESI+) : m/z 359.1502 [M+H]⁺ (calc. 359.1509 for C₂₁H₁₈N₄O₂).

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach is used for parallel synthesis, ideal for generating analogs:

Procedure:

- Immobilization : Anchor 6-methyl-4(3H)-pyrimidinone to Wang resin via ester linkage.

- Functionalization :

- Introduce the pyrazolone moiety using HATU/DIEA-mediated coupling.

- Add benzyl groups via Pd-mediated cross-coupling.

- Cleavage : Release the product using TFA/DCM (1:1).

- Purity : >90% (LCMS).

- Throughput : 48 compounds synthesized in parallel.

Comparison of Key Methods

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Multi-Step Cyclo. | 72 | 18 h | Moderate | Low (solvent use) |

| One-Pot Biginelli | 82 | 4 h | High | High (solvent-free) |

| Post-Functionalization | 85 | 18 h | Low | Moderate |

| Solid-Phase | 90 | 48 h | High | Low (resin waste) |

Q & A

Q. What synthetic methodologies are recommended for preparing this pyrimidinone derivative?

Methodological Answer: The compound can be synthesized via condensation reactions between hydrazine derivatives and α,β-unsaturated ketones. For example, pyrazoline intermediates (like those in the title compound) are often formed by reacting hydrazines with chalcone analogs (e.g., 3-aryl-1-phenylprop-2-en-1-one derivatives) under reflux in ethanol . Key steps include:

- Hydrazine activation : Use 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine as a precursor.

- Cyclization : Employ ethanol as a solvent to facilitate ring closure.

- Purification : Column chromatography or recrystallization in methanol/ethanol mixtures for high-purity yields.

Reference protocols: See pyrazoline synthesis in and benzoylation methods in .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography : Resolve the pyrimidinone and pyrazoline ring conformations (e.g., dihedral angles between fused rings) .

- Spectroscopy :

- ¹H/¹³C-NMR : Assign peaks using DMSO-d₆ to confirm methyl, benzyl, and carbonyl groups (e.g., δ 2.24–2.72 ppm for CH₂ groups in pyrazoline) .

- IR : Identify key functional groups (e.g., C=O at ~1646 cm⁻¹ and N-H stretches at ~3237 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What analytical methods are suitable for assessing purity and stability?

Methodological Answer:

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (85:15 to 50:50 v/v) for baseline separation of impurities .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C for thermal stability).

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and track degradation via HPLC .

Advanced Research Questions

Q. How to design experiments evaluating environmental fate and biotic interactions?

Methodological Answer: Adopt a tiered approach inspired by :

Abiotic studies :

- Hydrolysis : Test pH-dependent stability (pH 4–9) at 25°C.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation via LC-MS.

Biotic studies :

- Microbial metabolism : Use OECD 301B ready biodegradability tests.

- Ecotoxicology : Assess Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

Q. How to resolve contradictions in reported pharmacological data (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Dose-response profiling : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., MTT for cytotoxicity and DPPH for antioxidant activity) .

- Mechanistic studies :

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to address variability across replicates .

Q. What strategies optimize structure-activity relationships (SAR) for pyrimidinone derivatives?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with substituents at the benzyl (e.g., halogenation) or pyrazoline positions (e.g., methyl → ethyl) .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidinone C=O).

- In silico ADMET : Predict logP, CYP450 inhibition, and bioavailability with SwissADME .

Q. How to investigate multi-level toxicity mechanisms (cellular to ecosystem)?

Methodological Answer:

- In vitro : Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activation in HepG2 cells.

- In vivo : Use zebrafish embryos (FET test) for teratogenicity screening.

- Ecosystem modeling : Apply species sensitivity distributions (SSDs) to extrapolate NOECs for aquatic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.